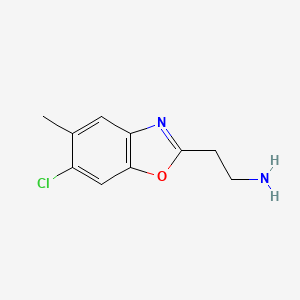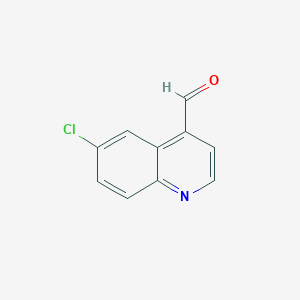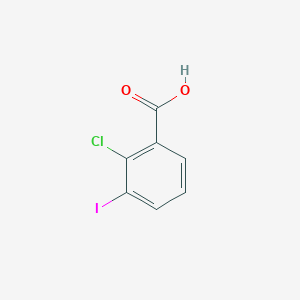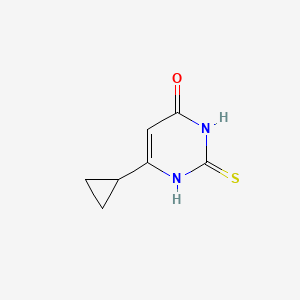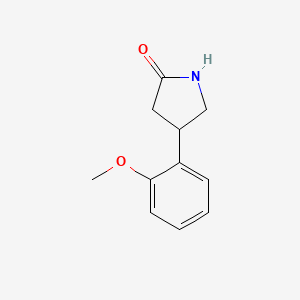
4-(2-Methoxyphenyl)pyrrolidin-2-one
Descripción general
Descripción
“4-(2-Methoxyphenyl)pyrrolidin-2-one” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions. For instance, it can be functionalized or transformed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the pyrrolidine ring and the methoxyphenyl group . These groups can modify the physicochemical parameters of the compound .Aplicaciones Científicas De Investigación
Crystal Structure and Conformation
Crystal Structure Analysis : The compound's crystal structure has been analyzed, revealing specific conformational characteristics. For example, the pyrrolidin-2-one ring often exhibits an envelope conformation, with various substituents affecting the overall molecular arrangement (Mohammat et al., 2008), (Sedlák et al., 2003).
Conformational Analysis : Studies have focused on the conformation of solvated forms of related compounds, highlighting the importance of molecular geometry in potential applications (Banerjee et al., 2002), (Pedroso et al., 2020).
Biological and Pharmacological Aspects
Pharmacological Properties : Certain derivatives have shown potential in pharmacological applications, such as antiarrhythmic and antihypertensive effects, suggesting a link to alpha-adrenolytic properties (Malawska et al., 2002).
Antiinflammatory Activities : Some derivatives, like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been explored for their antiinflammatory and analgesic properties, potentially serving as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Chemical Synthesis and Modifications
Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives, which are important for further chemical and pharmacological studies. These include the formation of spiro-indole-pyrrolidine ring systems, used in antimicrobial and antitumor agents (Sundar et al., 2011).
Mechanochemical Synthesis : Novel techniques like mechanochemical synthesis have been employed for creating complexes with this compound, illustrating its versatility in chemical synthesis (Zaky & Fekri, 2018).
Optical and Electronic Properties
- Fluorescence Studies : The fluorescence properties of derivatives have been investigated, indicating potential applications in materials science, such as in non-linear optical properties (Zhou et al., 2010), (Palani et al., 2004).
Materials Science
- Corrosion Inhibition : Pyridine derivatives of this compound have been studied for their potential as corrosion inhibitors, which is significant in industrial applications (Ansari et al., 2015).
Direcciones Futuras
The pyrrolidine ring, as found in “4-(2-Methoxyphenyl)pyrrolidin-2-one”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on exploring the pharmacophore space due to sp3-hybridization and investigating the influence of steric factors on biological activity .
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-5-3-2-4-9(10)8-6-11(13)12-7-8/h2-5,8H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWRMPWIYONZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632579 | |
| Record name | 4-(2-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020718-50-6 | |
| Record name | 4-(2-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



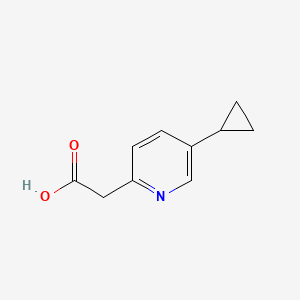



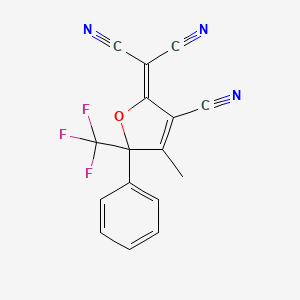

![6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B3024088.png)

![6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B3024093.png)
